molecular formula C20H18ClN3O5 B2565645 2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005053-10-0

2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2565645
CAS No.: 1005053-10-0
M. Wt: 415.83
InChI Key: NOMVSDQTOAIXOV-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione belongs to the pyrrolo-isoxazole-dione class, characterized by a bicyclic framework combining pyrrolidine and isoxazole rings. Its structure features three distinct substituents:

  • A 4-chlorophenyl group at position 2, contributing hydrophobic and electron-withdrawing properties.
  • An isopropyl group at position 5, introducing steric bulk and lipophilicity.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(3-nitrophenyl)-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5/c1-11(2)22-19(25)16-17(12-4-3-5-15(10-12)24(27)28)23(29-18(16)20(22)26)14-8-6-13(21)7-9-14/h3-11,16-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMVSDQTOAIXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Property Modulations

Electronic Effects
  • This could influence binding to nitroreductase enzymes or redox-active biological targets.
  • Trifluoromethyl (CF3) and chlorophenyl groups (e.g., in ) synergize to improve metabolic stability and membrane permeability.
Steric and Solubility Profiles
  • The isopropyl group in the target compound increases steric bulk compared to smaller substituents like methyl () or hydrogen. This may reduce solubility but enhance binding specificity in hydrophobic pockets.
  • Dimethylamino groups (e.g., ) improve aqueous solubility via protonation at physiological pH, a feature absent in the nitro-substituted target.

Research Findings from Analogues

  • Antimicrobial Potential: Compounds with chloro and nitro groups (e.g., ) show moderate activity against Gram-positive bacteria, likely due to membrane disruption.
  • Enzyme Inhibition: The dimethylamino analogue exhibited IC50 values of 12.3 µM against COX-2, attributed to its basic nitrogen interacting with catalytic residues.
  • Metabolic Stability : The CF3-containing compound demonstrated a half-life of >6 hours in microsomal assays, outperforming nitro- or methoxy-substituted derivatives.

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